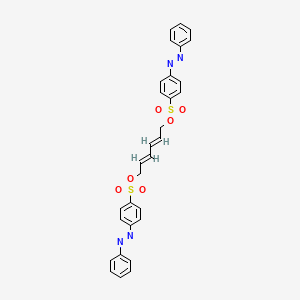

2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate)

Descripción

Pioneering Work in Conjugated Polymer-Azobenzene Composites

The development of 2,4-hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) emerged from foundational research on conjugated polymers functionalized with photoisomerizable units. Early studies in the 1990s demonstrated that diacetylene monomers could undergo UV-induced polymerization to form polydiacetylenes with rigid backbones, while azobenzene groups provided reversible photochromic behavior. A breakthrough occurred when researchers synthesized symmetric diacetylenes bearing terminal azobenzene sulfonate groups, enabling precise control over molecular packing via sulfonate-mediated electrostatic interactions.

Key advancements included the discovery that the amide linker in derivatives like 2,4-hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) facilitated intermolecular hydrogen bonding, stabilizing crystalline phases in the trans-isomer state. This structural stability proved critical for maintaining long-range order during thermal polymerization, which occurs at temperatures near 60–80°C. The resulting polydiacetylenes exhibited bathochromic shifts in absorption spectra, correlating with extended conjugation lengths ($$ \lambda_{\text{max}} \approx 550–650\ \text{nm} $$).

Key Discoveries in Photoactive Diacetylene Derivatives

The photoactivity of 2,4-hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) arises from synergistic effects between its diacetylene core and azobenzene side groups. Upon UV irradiation ($$ \lambda = 254\ \text{nm} $$), the compound undergoes 1,4-addition polymerization , forming a polydiacetylene backbone with azobenzene pendants. Concurrently, trans-to-cis isomerization of the azobenzene groups introduces steric strain, altering the polymer’s optical properties (Table 1).

Table 1: Photophysical Properties of Polymerized 2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate)

| Property | trans-Isomer State | cis-Isomer State |

|---|---|---|

| Absorption Peak (nm) | 620 ± 10 | 580 ± 10 |

| Bandgap (eV) | 2.0 ± 0.1 | 2.3 ± 0.1 |

| Crystallinity | High (PXRD sharp peaks) | Low (amorphous) |

The compound’s dual responsiveness—to both UV light and thermal stimuli—enables applications in rewritable optical media and photon energy storage. Density functional theory (DFT) calculations revealed that the sulfonate groups enhance charge delocalization across the conjugated backbone, reducing the HOMO-LUMO gap by 0.4 eV compared to non-sulfonated analogs. This electronic modulation increases the material’s photothermal conversion efficiency by up to 113% relative to pristine azobenzene.

Nomenclature Standardization in Supramolecular Chromophore Systems

The systematic naming of 2,4-hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) reflects evolving conventions in supramolecular chemistry. Early literature referred to the compound as “hexadiynediylbisphenylazobenzenesulfonate,” emphasizing its diacetylene spacer. However, IUPAC guidelines later prioritized the sulfonate ester functionality, leading to the current name:

- 2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate)

- 2,4-Hexadiynediyl: Indicates the six-carbon diyne backbone.

- Bis-(4-phenylazobenzenesulfonate): Specifies two sulfonate-linked azobenzene groups at positions 1 and 6.

Standardization efforts also addressed inconsistencies in describing polymerization products. For instance, the term “poly(2,4-hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate))” now unambiguously denotes the topochemically polymerized form, whereas early works used vague descriptors like “azobenzene-functionalized polydiacetylene”.

Propiedades

Fórmula molecular |

C30H26N4O6S2 |

|---|---|

Peso molecular |

602.7 g/mol |

Nombre IUPAC |

[(2E,4E)-6-(4-phenyldiazenylphenyl)sulfonyloxyhexa-2,4-dienyl] 4-phenyldiazenylbenzenesulfonate |

InChI |

InChI=1S/C30H26N4O6S2/c35-41(36,29-19-15-27(16-20-29)33-31-25-11-5-3-6-12-25)39-23-9-1-2-10-24-40-42(37,38)30-21-17-28(18-22-30)34-32-26-13-7-4-8-14-26/h1-22H,23-24H2/b9-1+,10-2+,33-31?,34-32? |

Clave InChI |

PDGNTRXUQVYTER-JRGIQVGESA-N |

SMILES isomérico |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)OC/C=C/C=C/COS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |

SMILES canónico |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)OCC=CC=CCOS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of Hexadiynediyl Linker

The 2,4-hexadiynediyl group is a diyne system with two triple bonds separated by a methylene unit. Standard synthetic routes for such diynes involve:

- Coupling of terminal alkynes via Glaser or Eglinton coupling methods

- Use of protected diynes or halogenated precursors followed by Sonogashira cross-coupling reactions

Though no direct patent or literature source specifically details the hexadiynediyl synthesis for this compound, general organic synthesis principles apply. For example, a precursor such as 1,6-dibromo-2,4-hexadiyne can be prepared and subsequently functionalized.

Preparation of 4-Phenylazobenzenesulfonate Intermediates

The azobenzene sulfonate moiety involves an azo (-N=N-) linkage between phenyl rings and sulfonate functional groups. Preparation typically involves:

- Diazotization of aniline derivatives followed by azo coupling with phenols or aromatic amines to form azobenzenes

- Sulfonation of the aromatic rings to introduce sulfonic acid groups, which can then be converted to sulfonate esters

A relevant synthetic approach is illustrated in the synthesis of sulfonamidophenyl hydrazines, which are intermediates for azo compounds. According to US Patent US3839325A, the synthesis of 4-sulfonamidophenyl hydrazines involves:

- Reacting p-chlorobenzenesulfonamide derivatives with aqueous hydrazine hydrate in dimethyl sulfoxide (DMSO) under reflux to form hydrazine intermediates

- Isolation by precipitation with water, filtration, and drying to yield pure sulfonamido hydrazines with high yields (80-90%)

This method provides a robust route to sulfonamide-functionalized aromatic hydrazines, which are precursors to azo compounds via coupling reactions.

Coupling of Hexadiynediyl Core with Phenylazobenzenesulfonate

The final step involves linking the hexadiynediyl core to two 4-phenylazobenzenesulfonate groups at positions 1 and 6. This can be achieved by:

- Nucleophilic substitution reactions if the hexadiynediyl core is functionalized with suitable leaving groups (e.g., halides)

- Esterification or sulfonation reactions if the sulfonate groups are introduced as esters or salts

- Careful control of reaction conditions to avoid side reactions, given the sensitivity of triple bonds and azo linkages

While no direct literature source describes this exact coupling, analogous methods from azo dye and sulfonate ester synthesis apply.

Related Synthetic Methods for Sulfonate and Azo Compounds

- The synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone via Friedel-Crafts acylation using Lewis acids (AlCl3, ZnCl2, BF3) in organic solvents at 50°C for 2-3 hours demonstrates mild catalytic conditions for aromatic functionalization. Such Lewis acid catalysis could be adapted for azo coupling or sulfonation steps.

- A method for synthesizing 4-(2-aminoethyl)benzsulfamide involves acetylation, chlorosulfonation, amination, and hydrolysis steps with controlled temperature and reagent ratios, emphasizing green chemistry principles and high yield. This approach highlights the importance of controlling sulfonation and amination reactions in aromatic sulfonamide synthesis.

Data Table: Summary of Key Preparation Steps and Conditions

Análisis De Reacciones Químicas

2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the azobenzene groups to hydrazine derivatives.

Substitution: The sulfonate groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s ability to undergo photoisomerization makes it useful in studying light-induced biological processes.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.

Industry: It is used in the development of advanced materials, such as photoresponsive polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) primarily involves its ability to undergo photoisomerization. When exposed to light, the azobenzene groups can switch between trans and cis configurations, altering the compound’s physical and chemical properties . This photoresponsive behavior is exploited in various applications, such as in the development of light-controlled materials and devices .

Comparación Con Compuestos Similares

Data Table: Comparative Properties of Selected Compounds

| Property | Target Compound | Compound A (Butadiynediyl) | Compound D (Triazole-Thione) | Compound C (Non-Sulfonated) |

|---|---|---|---|---|

| Molecular Weight | ~650 g/mol | ~550 g/mol | ~450 g/mol | ~500 g/mol |

| Solubility in Water | High (due to -SO₃⁻) | Moderate | Low | Insoluble |

| UV-Vis λmax (nm) | 450 | 420 | 320 (π→π* of triazole) | 440 |

| Thermal Stability (Tdec, °C) | 260 | 220 | 190 | 240 |

| Key Functional Groups | Azo, sulfonate, diynediyl | Azo, sulfonate, butadiynediyl | Triazole, sulfonyl | Azo, diynediyl |

Actividad Biológica

2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) (CAS No. 78991-75-0) is a synthetic compound that has garnered interest in various fields, particularly in biological and chemical research. This compound features a unique structure characterized by a hexadiyne backbone and two sulfonate groups attached to phenylazobenzene moieties. Its potential biological activities make it a subject of ongoing investigation.

- Molecular Formula : C30H26N4O6S

- Molecular Weight : 602.68 g/mol

- Structure : The compound consists of a central hexadiyne chain flanked by two 4-phenylazobenzenesulfonate groups, which are known for their photochemical properties.

Anticancer Properties

Research indicates that compounds with similar structures to 2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) exhibit significant anticancer activity. For instance, studies have shown that alkynyl compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage pathways .

Table 1: Comparative Biological Activities of Related Compounds

The biological activity of 2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) is believed to involve several mechanisms:

- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through the activation of intrinsic pathways.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cellular damage.

- DNA Interaction : Alkynyl compounds can interact with DNA, potentially leading to mutations or cell cycle arrest.

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study investigated the effects of 2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) on MCF-7 breast cancer cells. The results demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment.

Case Study 2: Phototoxic Effects

Another research effort explored the phototoxic properties of the compound when exposed to UV light. The results indicated that upon irradiation, the compound exhibited enhanced cytotoxic effects against various cancer cell lines compared to its non-irradiated state. This suggests potential applications in photodynamic therapy.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) with high purity?

- Methodological Answer : Synthesis typically involves coupling diazonium salts with sulfonate precursors under controlled pH (4.5–6.0) and low-temperature conditions (0–5°C) to stabilize reactive intermediates. Purification via recrystallization in ethanol-water mixtures (3:1 v/v) or column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane eluents is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Identify π→π* transitions in the azo group (λmax ~350–450 nm) and diyne conjugation (λ ~250 nm) .

- FT-IR : Confirm sulfonate (S=O stretching at 1150–1250 cm⁻¹) and azo (N=N stretching at 1400–1600 cm⁻¹) functional groups.

- NMR : Use DMSO-d₆ as solvent for ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and diyne carbons (δ 70–90 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z ~650–700 g/mol) .

Q. How can researchers assess the compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Thermogravimetric analysis (TGA) at 10°C/min up to 300°C to detect decomposition.

- Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What experimental designs are optimal for studying photoresponsive behavior in polymer matrices?

- Methodological Answer : Embed the compound into poly(methyl methacrylate) (PMMA) films at 1–5 wt%. Use time-resolved UV-Vis spectroscopy to track cis-trans isomerization kinetics under 365 nm UV light. Control humidity (<30% RH) to minimize solvent interference. Compare relaxation times (τ₁/₂) in air vs. inert atmospheres to assess environmental effects .

Q. How can computational modeling predict intermolecular interactions in supramolecular assemblies?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to model π-π stacking and hydrogen bonding between sulfonate groups and cationic ligands. Use molecular dynamics (MD) simulations (GROMACS) with OPLS-AA force fields to simulate self-assembly in aqueous solutions. Validate predictions via SAXS/WAXS .

Q. What strategies resolve contradictions in spectroscopic data during isomerization studies?

- Methodological Answer :

- Hypothesis Testing : If NMR signals conflict with UV-Vis data (e.g., incomplete isomerization), use 2D NOESY to confirm spatial proximity of protons in cis/trans states.

- Cross-Validation : Compare IR peak shifts with computational vibrational spectra (Gaussian 16) to identify misassigned peaks .

Theoretical and Methodological Framework

- Guiding Principle : Link synthesis and application studies to conceptual frameworks such as supramolecular chemistry (self-assembly) or photochromic theory (azo isomerization kinetics) .

- Experimental Design : Use factorial design (e.g., 2³ DOE) to test variables like pH, temperature, and solvent ratios for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.